3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone
Description
Historical Context and Discovery Timeline
The historical development of this compound is intrinsically linked to the broader evolution of pyrazolone chemistry, which began in the late nineteenth century. The foundational work in pyrazolone chemistry was established in 1883 when German chemist Ludwig Knorr reported the first pyrazolone derivative through the reaction of phenylhydrazine and ethyl acetoacetate, resulting in a novel structure that was later identified in 1887 as 1-phenyl-3-methyl-5-pyrazolone. This pioneering work established the Knorr pyrazole synthesis as a fundamental method for constructing pyrazole and pyrazolone ring systems through the reaction of hydrazines with 1,3-dicarbonyl compounds.
The term "pyrazole" was coined by Ludwig Knorr in 1883, marking the formal recognition of this important class of heterocyclic compounds. The subsequent development of pyrazolone derivatives gained significant momentum throughout the late nineteenth and early twentieth centuries, with the prototype molecule antipyrine being synthesized for clinical use in 1883. This discovery initiated the beginnings of the German pharmaceutical industry, which dominated the field for approximately four decades and led to the development of numerous pyrazolone derivatives with diverse biological activities.
The specific compound this compound, with Chemical Abstracts Service number 338414-26-9, was first catalogued in chemical databases in 2005, as evidenced by its creation date of September 11, 2005, in the PubChem database. The compound's most recent modification was recorded on May 24, 2025, indicating ongoing research interest and potential structural refinements or additional characterization studies. The systematic nomenclature reflects the compound's complex structure, incorporating both the 4-methoxyphenyl substituent on the pyrazolone ring and the 4-trifluoromethylphenyl group attached through the hydrazone linkage.
The development of hydrazone chemistry, which forms the second major component of this compound, has followed a parallel trajectory with pyrazolone research. Hydrazones are organic compounds derived from the reaction of hydrazines with carbonyl compounds, and they have been extensively studied for their potential as intermediates in organic synthesis and their biological properties, including anti-inflammatory and anticancer activities. The specific combination of pyrazolone and hydrazone functionalities in a single molecule represents a convergence of these two important areas of heterocyclic chemistry.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique structural features and versatile reactivity patterns. The compound represents a sophisticated example of molecular design, incorporating multiple pharmacologically relevant moieties within a single framework. The presence of the trifluoromethyl group is particularly noteworthy, as fluorinated organic compounds often exhibit enhanced metabolic stability, improved lipophilicity, and increased binding affinity to biological targets compared to their non-fluorinated analogs.
Recent research has demonstrated the compound's utility as a ligand in coordination chemistry, particularly in the formation of zinc(II) and copper(II) complexes. Studies have shown that pyrazolone-based hydrazones, including derivatives related to this compound, can be prepared by reacting equimolar amounts of appropriate starting materials with 1-(4-trifluoromethylphenyl)hydrazine. These investigations have revealed that such compounds can form stable metal complexes with distinct structural features, where zinc complexes typically adopt six-coordinate geometries with N,O-chelated ligands, while copper complexes prefer square planar arrangements.
The biological significance of this compound has been highlighted through studies demonstrating potent antitrypanosomal activity. Research has shown that zinc(II) complexes incorporating pyrazolone-based hydrazone ligands exhibit strong effectiveness against Trypanosoma brucei, the parasite responsible for African sleeping sickness, while maintaining good safety profiles. These studies have revealed that the compounds strongly impact cytidine triphosphate pools, indicating that cytidine triphosphate synthetase is the targeted enzyme. Such findings underscore the potential of this compound class for antiprotozoal drug development.
The synthetic accessibility of this compound has contributed significantly to its research value. The compound can be synthesized through established methodologies involving the condensation of 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 4-(trifluoromethyl)phenylhydrazine under controlled conditions. This synthetic approach typically proceeds with good yields and allows for the preparation of sufficient quantities for detailed biological and chemical studies.
The molecular structure of the compound, with the molecular formula C17H13F3N4O and molecular weight of 346.31 grams per mole, provides an optimal balance of structural complexity and synthetic tractability. The incorporation of both electron-withdrawing trifluoromethyl groups and electron-donating methoxy substituents creates interesting electronic properties that can be exploited in various chemical transformations and biological interactions.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C17H13F3N4O |
| Molecular Weight | 346.31 g/mol |
| Chemical Abstracts Service Number | 338414-26-9 |
| PubChem Compound Identifier | 3782731 |
| Database Creation Date | September 11, 2005 |
| Last Modification Date | May 24, 2025 |
The compound's significance extends to its role as a model system for understanding structure-activity relationships in pyrazolone-based therapeutics. The specific substitution pattern provides insights into how different functional groups influence biological activity, chemical stability, and physicochemical properties. Research has shown that modifications to the aromatic substituents can dramatically alter the compound's biological profile, making it an valuable scaffold for medicinal chemistry optimization studies.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-[4-(trifluoromethyl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-25-14-8-2-11(3-9-14)16-15(10-21-24-16)23-22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZYGFFNCRWXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone typically involves the condensation of 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 4-(trifluoromethyl)phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazolone derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone showed efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 10 µg/mL |
| B | S. aureus | 8 µg/mL |
| C | P. aeruginosa | 12 µg/mL |
These results suggest that the presence of the pyrazole structure contributes to the antimicrobial efficacy of the compounds.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| D | 5.0 | 3.5 |
| E | 6.2 | 4.0 |
| F | 7.5 | 5.0 |
This inhibition could lead to potential applications in treating inflammatory diseases such as arthritis and other inflammatory disorders.
Case Study 1: Pyrazole Derivatives in Cancer Research
A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited cytotoxic effects against breast cancer cells, leading to apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of pyrazole derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating their potential for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The table below compares substituents, molecular weights, and reported bioactivities of similar pyrazolone and heterocyclic hydrazones:
*Calculated based on molecular formula.
Key Observations:
- Bioactivity Trends: Fluorine-substituted analogs (e.g., PYZ-F) exhibit notable antibacterial activity, suggesting that electron-withdrawing groups may enhance interactions with microbial targets . Methoxy groups, as in the target compound, could modulate solubility or metabolic stability .
Physicochemical Properties
- Solubility: The trifluoromethyl group likely reduces water solubility compared to methoxy or methyl analogs, necessitating formulation strategies for bioavailability.
- Thermal Stability: Thiazolone derivatives (e.g., ) may exhibit lower thermal stability than pyrazolones due to sulfur’s larger atomic radius and weaker bonds .
Biological Activity
3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article delves into its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 309.30 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties, especially against Gram-positive bacteria. The following table summarizes key findings regarding its antibacterial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.78 - 3.125 μg/mL | Inhibition of cell wall synthesis and protein production |
| Enterococcus faecalis | 62.5 - 125 μg/mL | Disruption of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM | Bactericidal action with low resistance development |
Research Findings
- Antibacterial Efficacy : A study demonstrated that the compound exhibited strong growth inhibition against various strains of Staphylococcus aureus, including MRSA, with a low MIC indicating high potency . The compound's ability to inhibit biofilm formation was also noted, which is crucial in treating chronic infections.
- Toxicity Assessment : Toxicity studies conducted on human cultured cells revealed low toxicity levels for the compound, making it a promising candidate for further development . In vivo studies in mouse models showed no harmful effects at doses up to 50 mg/kg, as assessed by multiple organ toxicity markers .
- Mechanism of Action : The mode of action appears to involve broad-spectrum inhibition of macromolecular synthesis, affecting both protein and nucleic acid production pathways. This suggests that the compound may target multiple bacterial functions, reducing the likelihood of resistance development .
Case Studies
- Case Study 1 : In a controlled laboratory setting, the compound was tested against clinical isolates of MRSA. Results indicated a significant bactericidal effect within a short time frame, demonstrating its potential for rapid therapeutic action.
- Case Study 2 : Another study focused on the compound's effects on biofilm-forming bacteria. It was found to effectively disrupt established biofilms, which are often resistant to conventional antibiotics, thus highlighting its utility in treating persistent infections.
Q & A
Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone, and what reaction conditions optimize yield and purity?
- Methodology : The compound is synthesized via condensation of 3-(4-methoxyphenyl)-4H-pyrazol-4-one with 4-(trifluoromethyl)phenylhydrazine. Key steps include:
-
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce an aldehyde group to the pyrazole core .
-
Hydrazone Formation : React the formylated pyrazole with hydrazine derivatives under reflux in ethanol or methanol, catalyzed by acetic acid for 12–24 hours. Purity is enhanced via recrystallization from ethanol/water mixtures .
-
Yield Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) improves reaction efficiency compared to conventional heating .
- Data Table :
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Reflux | Ethanol | AcOH | 24 | 65–70 | >95% |
| Microwave | Ethanol | None | 0.5 | 85–90 | >98% |
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this hydrazone derivative?
- Methodology :
- NMR : Analyze - and -NMR spectra for diagnostic signals:
- Pyrazole C=O (~165–170 ppm in ).
- Hydrazone NH proton (~10–12 ppm in ) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding between the hydrazone NH and pyrazole oxygen stabilizes the planar conformation .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., acetylcholinesterase or microbial enzymes)?
- Methodology :
-
Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding affinities. The trifluoromethyl group enhances hydrophobic interactions, while the methoxyphenyl moiety may engage in π-π stacking .
-
MD Simulations : Run 100-ns simulations in GROMACS to assess stability in enzyme active sites. Focus on hydrogen bonds with catalytic residues (e.g., Ser203 in acetylcholinesterase) .
- Data Table :
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Acetylcholinesterase | -9.2 | π-π (Trp86), H-bond (Ser203) |
| CYP450 3A4 | -7.8 | Hydrophobic (CF₃), Van der Waals |
Q. How can researchers resolve contradictions in antimicrobial activity data across studies?
- Methodology :
-
Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination. Discrepancies often arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
-
Synergistic Studies : Combine the compound with β-lactams or fluoroquinolones to assess potentiation effects. Synergy is quantified via fractional inhibitory concentration (FIC) indices .
- Example Workflow :
Culture E. coli (ATCC 25922) in Mueller-Hinton broth.
Test compound concentrations (1–256 µg/mL) in 96-well plates.
Compare results with positive controls (ciprofloxacin) and adjust for solvent interference (e.g., DMSO <1% v/v) .
Methodological Challenges and Solutions
Q. What analytical techniques ensure purity and stability of this hydrazone during storage?
- Techniques :
- HPLC-UV/HRMS : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients. Monitor degradation products (e.g., hydrolysis of the hydrazone bond) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Degradation <5% indicates suitability for long-term studies .
Q. How can crystallographic data resolve polymorphism in hydrazone derivatives?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
